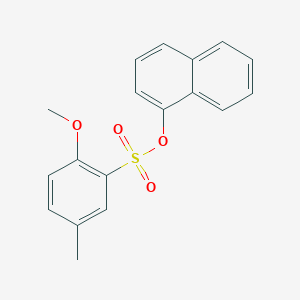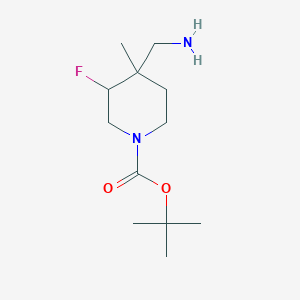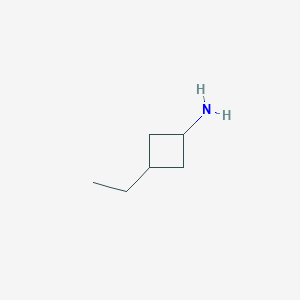
Naphthalen-1-yl 2-methoxy-5-methylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalen-1-yl 2-methoxy-5-methylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a naphthalene ring and a benzene ring, which are connected through a sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-1-yl 2-methoxy-5-methylbenzene-1-sulfonate typically involves the reaction of naphthalene derivatives with sulfonate esters. One common method is the sulfonation of naphthalene followed by esterification with 2-methoxy-5-methylbenzene. The reaction conditions often include the use of strong acids like sulfuric acid or chlorosulfonic acid as sulfonating agents, and the process is usually carried out under controlled temperatures to ensure high yields .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Naphthalen-1-yl 2-methoxy-5-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can lead to the formation of corresponding sulfides.
Substitution: Electrophilic aromatic substitution reactions are common, where the sulfonate group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Naphthalen-1-yl 2-methoxy-5-methylbenzene-1-sulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Naphthalen-1-yl 2-methoxy-5-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The naphthalene and benzene rings contribute to the compound’s ability to interact with hydrophobic regions of biological molecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- Naphthalen-2-yl 2-methoxy-5-methylbenzene-1-sulfonate
- Naphthalen-2-yl 5-methoxy-2,4-dimethylbenzene-1-sulfonate
- 2-Methoxy-N-naphthalen-1-yl-benzamide
Uniqueness
Naphthalen-1-yl 2-methoxy-5-methylbenzene-1-sulfonate is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. The presence of both naphthalene and benzene rings, along with the sulfonate group, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C18H16O4S |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
naphthalen-1-yl 2-methoxy-5-methylbenzenesulfonate |
InChI |
InChI=1S/C18H16O4S/c1-13-10-11-17(21-2)18(12-13)23(19,20)22-16-9-5-7-14-6-3-4-8-15(14)16/h3-12H,1-2H3 |
InChI Key |
VSEMBOHUTBIJGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B12275014.png)
![1-{1,4-Dioxaspiro[4.5]decan-8-YL}propan-2-one](/img/structure/B12275016.png)
![(R)-6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate](/img/structure/B12275017.png)
![1-(2,4-dichlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]ethanone](/img/structure/B12275034.png)
![3-[[[1-[[3-(11,13-Dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)phenyl]-bis(4-methoxyphenyl)methoxy]-2-methylpropan-2-yl]-propan-2-ylamino]-propoxyphosphanyl]oxypropanenitrile](/img/structure/B12275040.png)
![N-(2,5-difluorophenyl)-N'-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}ethanediamide](/img/structure/B12275047.png)




![rel-(1S,5S,7S)-2-Boc-7-amino-2-azabicyclo[3.2.0]heptane acetate](/img/structure/B12275093.png)
![(2Z)-N-(4-methoxyphenyl)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B12275098.png)


